molecular formula C8H5BrClFO B2890519 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone CAS No. 725743-40-8

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone

Cat. No.: B2890519
CAS No.: 725743-40-8
M. Wt: 251.48
InChI Key: KHHKWCFGQAYBFK-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a halogenated aryl ketone characterized by a bromoacetyl group attached to a substituted phenyl ring containing chlorine and fluorine at the 5- and 2-positions, respectively. This compound is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic derivatives. Its reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic substitution or condensation reactions .

Synthesis typically involves bromination of the parent acetophenone derivative. For example, substituted acetophenones react with bromine in diethyl ether under controlled conditions to yield α-bromo ketones, as described in a general procedure for synthesizing 2-bromo-1-(aryl)ethanones .

Properties

IUPAC Name

2-bromo-1-(5-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHKWCFGQAYBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CBr)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone typically involves the bromination of 1-(5-chloro-2-fluorophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization or distillation techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied .

Comparison with Similar Compounds

2-Bromo-1-(4-nitrophenyl)ethanone

  • Structure : Nitro group at the 4-position.
  • Reactivity : The nitro group’s strong electron-withdrawing nature increases electrophilicity, facilitating SRN1 reactions to form α,β-unsaturated ketones (chalcone analogues) .
  • Applications : Used in synthesizing bioactive chalcones, which exhibit antimicrobial and anticancer properties .

2-Bromo-1-(2,4-dichlorophenyl)ethanone

  • Structure : Two chlorine atoms at the 2- and 4-positions.
  • Reactivity : Enhanced electrophilicity due to dual electron-withdrawing substituents, making it highly reactive in nucleophilic substitutions.

Electron-Donating Substituents

2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Structure : Hydroxyl group at the 4-position.
  • Reactivity : The electron-donating hydroxyl group reduces carbonyl electrophilicity, directing reactivity toward milder conditions.
  • Applications : Key precursor in adrenaline-type drug synthesis .

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

  • Structure : Methoxy (electron-donating) at 2-position and fluorine (electron-withdrawing) at 5-position.
  • Reactivity : Methoxy groups stabilize the aryl ring via resonance, while fluorine enhances electrophilicity at the carbonyl.
  • Physical Properties : Likely higher solubility in polar solvents compared to chloro-fluoro derivatives due to methoxy group .

Heterocyclic Derivatives

2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Structure : Pyrrolopyridine heterocycle.
  • Synthesis : High yields (80–92%) via optimized bromination and crystallization .

2-Bromo-1-(furan-2-yl)ethanone

  • Structure : Furan ring.
  • Reactivity: Electron-rich furan facilitates condensation with quinolones to form cytotoxic derivatives.
  • Applications: Intermediate for N-2-(furyl)quinolone derivatives with evaluated cytotoxic activity .

Structural Analogues with Multiple Halogens

2-Bromo-1-[4-(3-bromothien-2-yl)phenyl]ethanone

  • Structure : Bromothiophene and bromoacetyl groups.
  • Reactivity : Dual bromine atoms enhance reactivity in cross-coupling reactions.
  • Molecular Weight : 360.06 g/mol, higher than the target compound due to additional bromine .

Data Tables

Table 1: Comparative Analysis of Selected α-Bromo Aryl Ketones

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity/Applications Yield (If Reported) References
This compound 5-Cl, 2-F 251.48 Pharmaceutical intermediate N/A
2-Bromo-1-(4-nitrophenyl)ethanone 4-NO₂ 228.02 Chalcone synthesis via SRN1 N/A
2-Bromo-1-(4-hydroxyphenyl)ethanone 4-OH 215.05 Adrenaline-type drugs N/A
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone Heterocyclic 267.09 Marine drug candidates 92%
2-Bromo-1-(furan-2-yl)ethanone Furan-2-yl 187.01 Cytotoxic quinolone derivatives N/A

Table 2: Substituent Effects on Reactivity

Substituent Type Example Compound Impact on Reactivity
Electron-withdrawing (NO₂) 2-Bromo-1-(4-nitrophenyl)ethanone High electrophilicity; facilitates radical nucleophilic substitutions (SRN1)
Electron-donating (OCH₃) 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone Stabilizes aryl ring; moderate electrophilicity
Halogen (Cl, F) Target compound Balanced electrophilicity; versatile in condensation reactions

Biological Activity

2-Bromo-1-(5-chloro-2-fluorophenyl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and material science.

Chemical Structure and Properties

The compound features a bromine atom, a chlorine atom, and a fluorine atom attached to a phenyl ring, contributing to its unique reactivity and biological activity. The presence of halogen atoms often enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The halogen substituents may increase binding affinity, leading to enhanced pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating significant activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus62.5 μg/mL
Enterococcus faecalis125 μg/mL
Escherichia coli125 μg/mL
Klebsiella pneumoniae15.6 μg/mL

These findings suggest that the compound possesses bactericidal effects, inhibiting protein synthesis and disrupting nucleic acid production pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of similar compounds have shown cytotoxicity against human cancer cell lines, indicating that structural modifications can enhance efficacy .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of several derivatives of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives exhibited superior activity compared to standard antibiotics like gentamicin .
  • Anticancer Screening : Another research focused on the anticancer activity of related compounds in vitro, revealing that some derivatives significantly inhibited cancer cell growth at low concentrations. The structure-activity relationship highlighted the importance of halogen substitutions in enhancing biological activity .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

Compound MIC (μg/mL) Activity Type
2-Bromo-1-(2-fluorophenyl)ethanone125Antibacterial
2-Bromo-1-(5-chloro-2-hydroxyphenyl)ethanone62.5Antibacterial
2-Bromo-1-(3,5-dichloro-2-fluorophenyl)ethanone31.25Anticancer

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-1-(5-chloro-2-fluorophenyl)ethanone in laboratory settings?

  • Methodological Answer: When handling this compound, use personal protective equipment (PPE), including a self-contained breathing apparatus and chemical-resistant clothing, due to its toxic fumes and reactivity. In case of fire, employ foam, dry powder, or CO₂ extinguishers. Avoid inhalation of combustion gases and isolate contaminated water to prevent environmental release . For spills, ensure adequate ventilation and use respiratory protection if dust or vapors are present.

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer: X-ray crystallography is a gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) enable precise refinement of crystal structures, even for halogen-rich compounds . Complementary techniques include NMR spectroscopy (to verify substituent positions) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. PubChem provides canonical SMILES and InChI keys for cross-referencing computational data .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogenation of precursor ketones. For example, bromination of 1-(5-chloro-2-fluorophenyl)ethanone using elemental bromine in acetic acid yields the target compound. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid over-halogenation .

Advanced Research Questions

Q. How does the dual halogen substitution (Br and Cl) influence the reactivity of this compound compared to mono-halogenated analogs?

  • Methodological Answer: The bromine atom at the α-position enhances electrophilicity, making the compound a potent alkylating agent, while the 5-chloro-2-fluorophenyl group directs regioselectivity in cross-coupling reactions. Comparative studies with analogs (e.g., 2-bromo-1-(4-fluorophenyl)ethanone) show that the chloro group stabilizes intermediates via inductive effects, altering reaction kinetics . Kinetic assays and DFT calculations can quantify these effects.

Q. What strategies resolve contradictions in reported biological activities of halogenated acetophenones?

  • Methodological Answer: Discrepancies in biological data (e.g., antimicrobial vs. inactive results) may arise from impurities or assay conditions. Reproducibility requires rigorous purification (e.g., column chromatography) and standardized bioassays. For example, in enzyme inhibition studies, use recombinant proteins and control for solvent interference (e.g., DMSO concentrations) .

Q. How can computational tools predict the metabolic pathways of this compound in drug development?

  • Methodological Answer: Tools like molecular docking (AutoDock Vina) and ADMET prediction software (SwissADME) model interactions with cytochrome P450 enzymes. For instance, the bromine atom may slow metabolism due to steric hindrance, while the fluorine enhances lipophilicity, affecting bioavailability . Validate predictions with in vitro hepatocyte assays.

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer: Halogenated compounds often form polymorphs or twinned crystals. Use slow evaporation in aprotic solvents (e.g., dichloromethane/hexane mixtures) and seed crystals to promote single-crystal growth. ORTEP-3 can visualize and validate crystal packing, while SHELXD resolves phase problems in diffraction data .

Comparative and Mechanistic Questions

Q. How does the substitution pattern on the phenyl ring affect the compound’s electronic properties?

  • Methodological Answer: Hammett constants (σ) quantify electronic effects: the 2-fluoro group is electron-withdrawing (-I effect), while the 5-chloro substituent adds moderate electronegativity. UV-Vis spectroscopy and cyclic voltammetry reveal bathochromic shifts and redox potentials, respectively, compared to non-fluorinated analogs .

Q. What byproducts are generated during its synthesis, and how are they characterized?

  • Methodological Answer: Common byproducts include dihalogenated species (e.g., 2,5-dibromo derivatives) and oxidized intermediates. GC-MS and LC-HRMS identify these impurities, while reaction monitoring via TLC or in situ IR spectroscopy optimizes yield .

Q. How is this compound used in designing enzyme inhibitors?

  • Methodological Answer:
    The α-bromo ketone moiety acts as a covalent inhibitor, targeting cysteine residues in enzymes (e.g., proteases). Kinetic studies (e.g., IC₅₀ determinations) and X-ray co-crystallography validate binding modes. Compare inhibition potency against non-covalent analogs to assess mechanism .

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